1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane
Overview
Description
1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is an organosilicon compound with the molecular formula C26H26O3Si2 It is characterized by the presence of two silicon atoms bonded to phenyl groups and methoxy groups
Mechanism of Action
Target of Action
1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is a chemical compound that belongs to the group of organosilicon compounds
Mode of Action
It’s known that the compound’s structure was confirmed by ir and nmr spectroscopy .
Pharmacokinetics
It’s known that the compound is a solid at 20 degrees celsius .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture . Therefore, it should be stored under inert gas to maintain its stability .
Biochemical Analysis
Biochemical Properties
1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, potentially inhibiting or modifying their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been shown to alter the expression of genes involved in oxidative stress responses . This modulation can lead to changes in cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or protecting against oxidative stress. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites within the cell . The compound’s metabolism can lead to the formation of intermediate products, which may have distinct biological activities.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution of this compound can affect its overall biological activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane can be synthesized through the reaction of tetraphenyldisiloxane with methanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the substitution of hydrogen atoms with methoxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form silanol groups.
Reduction: The phenyl groups can be reduced under specific conditions to form hydrogenated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of silanol derivatives.
Reduction: Hydrogenated phenyl derivatives.
Substitution: Halogenated or alkylated disiloxane compounds.
Scientific Research Applications
1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential as a component in medical devices and implants.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its thermal stability and resistance to oxidation.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethoxy-1,3-dimethyl-1,3-diphenyldisiloxane
- 1,3-Dimethoxy-1,3-diphenyldisiloxane
Uniqueness
1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane is unique due to its specific arrangement of phenyl and methoxy groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced thermal stability and resistance to oxidation, making it suitable for high-performance applications.
Properties
IUPAC Name |
methoxy-[methoxy(diphenyl)silyl]oxy-diphenylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O3Si2/c1-27-30(23-15-7-3-8-16-23,24-17-9-4-10-18-24)29-31(28-2,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHRQJOOOVAAFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O3Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619793 | |
Record name | 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94593-08-5 | |
Record name | 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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